methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a carbamate group, a sulfamoyl group, and a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, followed by the introduction of the sulfamoyl group, and finally the carbamate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the sulfamoyl or carbamate groups.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the bifuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction can yield different amine or alcohol derivatives.
Scientific Research Applications
Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with carbamate or sulfamoyl groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, while the sulfamoyl group can interact with other biological molecules. The bifuran moiety may also play a role in the compound’s overall activity by providing additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-[(2-fluorophenyl)sulfamoyl]phenyl)carbamate
- Methyl [(4-sulfamoylphenyl)sulfamoyl]carbamate
Uniqueness
Methyl (4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the bifuran moiety, which is not commonly found in similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-23-17(20)19-13-2-5-15(6-3-13)26(21,22)18-10-14-4-7-16(25-14)12-8-9-24-11-12/h2-9,11,18H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNBTRGLKNDSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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